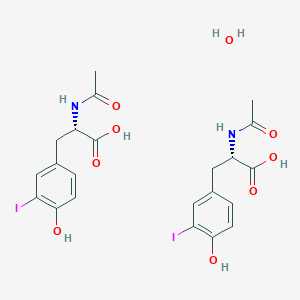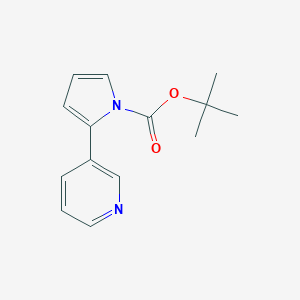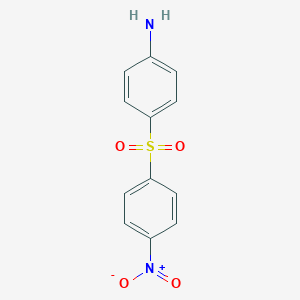
4-(4-Nitrophenylsulfonyl)aniline
Descripción general
Descripción
4-(4-Nitrophenylsulfonyl)aniline, also known as 4-NPSA, is an organic compound that has been used in various scientific research applications. It is a versatile compound that can be used in a variety of synthetic reactions and as a reagent in biochemical and physiological studies. It is a colorless solid that is insoluble in water and has a melting point of 128-130°C.
Aplicaciones Científicas De Investigación
Inflammasome Regulation
4-Nitro-4’-aminodiphenyl sulfone: has been studied for its potential to act as an inflammasome competitor. Inflammasomes are involved in the immune response and can trigger inflammation. This compound has been examined for its use in treating patients with Hansen’s disease who are also diagnosed with Alzheimer’s disease, showcasing its ability to modulate the activation of inflammasomes .
Antifungal Applications
The compound has shown promise in antifungal applications. Sulfone derivatives containing 1,3,4-oxadiazole moieties, which include 4-Nitro-4’-aminodiphenyl sulfone , have exhibited good antifungal activities against various plant pathogenic fungi. Some derivatives have shown superior activity compared to commercial fungicides, indicating the potential for agricultural applications .
Synthesis of Dapsone Metabolite
4-Nitro-4’-aminodiphenyl sulfone: is an intermediate in the synthesis of the Dapsone metabolite. Dapsone is a medication primarily used to treat leprosy and dermatitis herpetiformis. The compound’s role in the synthesis process highlights its importance in pharmaceutical manufacturing .
Proteomics Research
In proteomics research, 4-Nitro-4’-aminodiphenyl sulfone is utilized due to its specific molecular properties. Its structure and reactivity make it suitable for various biochemical studies, including protein interaction analysis and the development of proteomics methodologies .
Development of Agrochemicals
The sulfone group found in 4-Nitro-4’-aminodiphenyl sulfone is a core structure in many biologically active compounds. Its derivatives are being explored for the development of novel agrochemicals that aim to be safer and more effective with reduced environmental toxicity .
Anti-Inflammatory Properties
Research has indicated that sulfone compounds, including 4-Nitro-4’-aminodiphenyl sulfone , may possess anti-inflammatory properties. This opens up possibilities for its use in the treatment of inflammatory diseases and as a component in anti-inflammatory drugs .
Potential Antitumor Activity
Sulfone derivatives are being investigated for their antitumor properties. The presence of the sulfone group in compounds like 4-Nitro-4’-aminodiphenyl sulfone suggests a potential role in cancer treatment, either as therapeutic agents or in the synthesis of new anticancer drugs .
Role in Anti-Infective Therapies
Given its involvement in the synthesis of Dapsone, 4-Nitro-4’-aminodiphenyl sulfone may play a role in the development of anti-infective therapies. Dapsone itself is used to treat various infections, indicating the compound’s relevance in this field .
Mecanismo De Acción
Target of Action
This compound is an intermediate in the synthesis of the Dapsone metabolite
Mode of Action
It’s known that nitration and sulfonation are key processes in the action of aromatic compounds . Nitration introduces a nitro group (-NO2) into an organic compound, while sulfonation adds a sulfonic acid group (-SO3H). These processes can significantly alter the properties of the compound, including its reactivity and solubility .
Biochemical Pathways
The compound’s nitro and sulfonyl groups suggest it may be involved in nitration and sulfonation pathways . These pathways can have downstream effects on a variety of biological processes, including cellular metabolism and signal transduction .
Pharmacokinetics
The compound has a molecular weight of 278.28 , and it’s soluble in DMSO and methanol . Its melting point is between 155-157°C, and its predicted boiling point is 526.5±35.0 °C . These properties could influence its bioavailability, but more research is needed to fully understand its pharmacokinetic profile.
Result of Action
As an intermediate in the synthesis of the Dapsone metabolite , it may play a role in the therapeutic effects of Dapsone, which include anti-inflammatory and antimicrobial activities.
Propiedades
IUPAC Name |
4-(4-nitrophenyl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZVYFFBWHBWMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075162 | |
| Record name | 4-[(4-Nitrophenyl)sulfonyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Nitrophenyl)sulfonyl)aniline | |
CAS RN |
1948-92-1 | |
| Record name | 4-[(4-Nitrophenyl)sulfonyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-4'-aminodiphenyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1948-92-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(4-Nitrophenyl)sulfonyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-nitrophenyl)sulfonylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((4-Nitrophenyl)sulfonyl)aniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE77AYQ4NX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(4-Nitrophenylsulfonyl)aniline interact with Cytochrome P450 2C9 (CYP2C9), and what are the downstream effects?
A1: [] Replacing a single amino group in the CYP2C9 activator dapsone with a nitro group, resulting in 4-(4-Nitrophenylsulfonyl)aniline, leads to substantial inhibition of CYP2C9-mediated flurbiprofen 4'-hydroxylation. [] This suggests that the presence of the nitro group and the resulting electronic effects within the molecule significantly impact its interaction with CYP2C9 and alter its ability to activate the enzyme's metabolic activity on specific substrates.
A2: [] Studies utilizing various dapsone analogs revealed that a sulfone group directly linked to two benzene rings, each containing electron-donating groups at the para position, represents the most effective structure for CYP2C9 activation. [] The introduction of a nitro group in 4-(4-Nitrophenylsulfonyl)aniline, replacing an amino group in dapsone, alters the electronic properties of the molecule and disrupts this optimal configuration. This structural change contributes to the observed shift from CYP2C9 activation to inhibition, highlighting the importance of specific functional groups and their positioning in modulating the compound's interaction with the enzyme.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



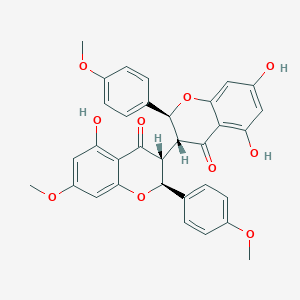

![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)

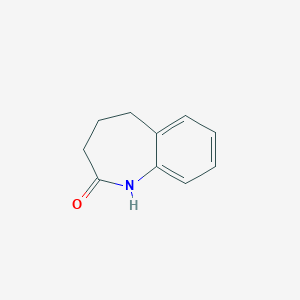

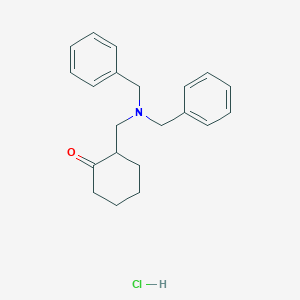


![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)


